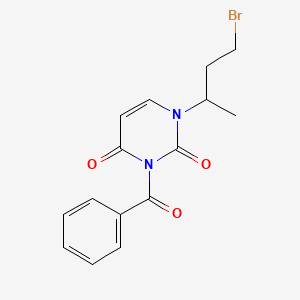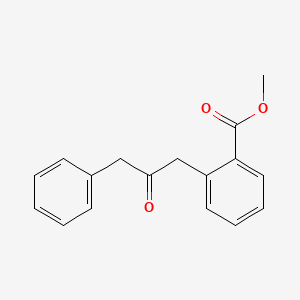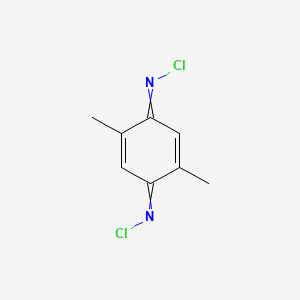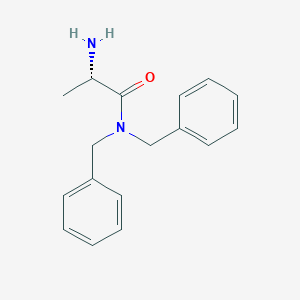
N,N-Dibenzyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-L-alaninamide: is an organic compound that belongs to the class of amides It is derived from L-alanine, an amino acid, and features two benzyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzylation of L-alaninamide: One common method involves the benzylation of L-alaninamide using benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of L-alanine with benzylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is often carried out in a solvent such as methanol.
Industrial Production Methods: Industrial production of N,N-Dibenzyl-L-alaninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dibenzyl-L-alaninamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: N,N-Dibenzyl-L-alaninamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: This compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving amino acid derivatives.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry:
Polymer Production: this compound is used in the production of polymers with specific properties, such as increased thermal stability or unique mechanical characteristics.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
N,N-Dibenzylaniline: Similar in structure but lacks the alanine moiety.
N,N-Dibenzylglycinamide: Similar but derived from glycine instead of alanine.
Uniqueness: N,N-Dibenzyl-L-alaninamide is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and enhances its interaction with biological targets. This makes it particularly useful in applications requiring chiral specificity.
Propiedades
Número CAS |
170033-63-3 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
(2S)-2-amino-N,N-dibenzylpropanamide |
InChI |
InChI=1S/C17H20N2O/c1-14(18)17(20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13,18H2,1H3/t14-/m0/s1 |
Clave InChI |
PKPZQIXGZGDZHY-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N |
SMILES canónico |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


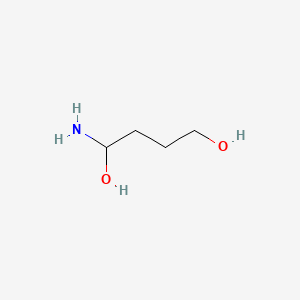
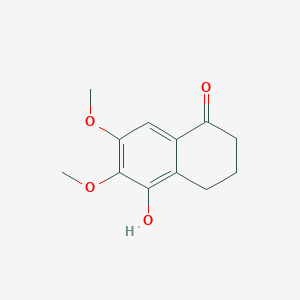
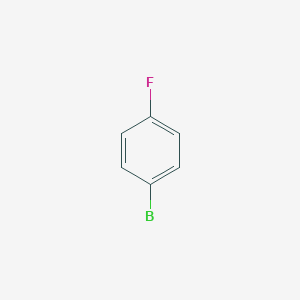
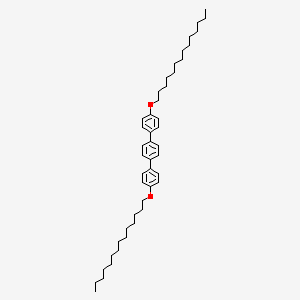
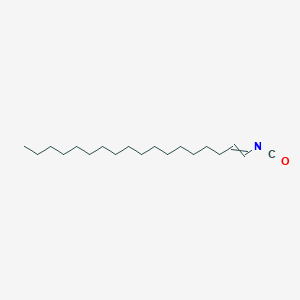
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
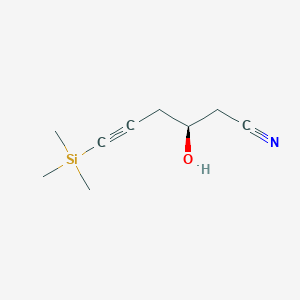
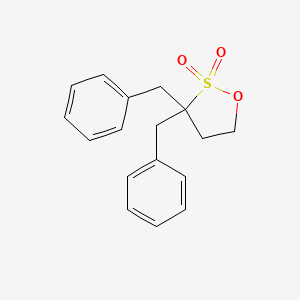

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
